N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Beschreibung
This compound features a dichlorophenyl group linked to an acetamide backbone, with a sulfanyl bridge connecting to a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety. The dichlorophenyl group is commonly associated with bioactivity in agrochemicals (e.g., 2,4-D) and pharmaceuticals, while the triazinone ring may contribute to hydrogen bonding and stability .
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUAJKAHNQSAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound's structure features a dichlorophenyl group and a triazinyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C12H10Cl2N4O2S
- Molecular Weight : 345.2044 g/mol
- CAS Number : 721898-67-5
The biological activity of N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Its structural features suggest potential interactions with microbial targets.
- Cytotoxic Effects : Preliminary studies indicate possible cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Activity Against Fungi : Studies have shown that triazole derivatives can be effective against fungal strains like Candida albicans and Rhodotorula mucilaginosa, often outperforming established antifungals like fluconazole .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide against various cancer cell lines:
- NCI-60 Cell Line Panel : Initial screenings against the NCI panel revealed moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% for specific cell lines .
Study 1: Antifungal Efficacy
A study evaluated several triazole derivatives for antifungal activity against clinical isolates. The most active compounds demonstrated minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL against Candida species . The docking studies suggested that these compounds bind effectively to the active site of lanosterol 14α-demethylase.
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of triazine derivatives on the NCI-60 cell line panel. The results indicated varying degrees of cytotoxicity with some compounds showing significant activity against breast cancer and melanoma cells .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2,4-dichlorophenyl)-2-[... | Dichlorophenyl & Triazinyl | Moderate efficacy against fungi | Moderate IGP in NCI panel |
| Similar Triazole Derivative A | Different substituents | High efficacy against Candida | High IGP in breast cancer |
| Similar Triazole Derivative B | Lacks methyl group | Low efficacy against fungi | Low IGP |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
Key Observations :
- Dichlorophenyl vs. sulfamoylphenyl (13a–e) or naphthalenyl (6m) groups may influence lipophilicity and target selectivity .
Physicochemical Properties
Analysis :
Inferences :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
